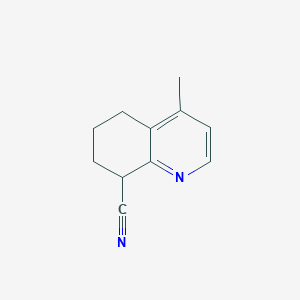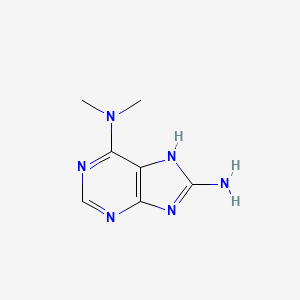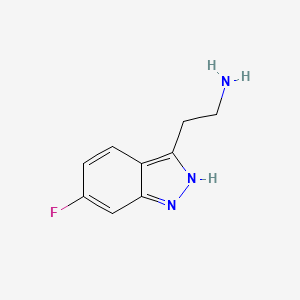
4-Methoxy-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-methoxyphenylhydrazine.
Cyclization: The phenylhydrazine derivative undergoes cyclization with an appropriate carbonyl compound, such as ethyl cyanoacetate, under acidic conditions to form the indole ring.
Functional Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxy-1H-indole-6-carboxylic acid.
Reduction: Formation of 4-methoxy-1H-indole-6-amine.
Substitution: Formation of 3-bromo-4-methoxy-1H-indole-6-carbonitrile.
Scientific Research Applications
4-Methoxy-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-indole-6-carbonitrile involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s methoxy and nitrile groups contribute to its binding affinity and specificity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-indole-3-carbonitrile
- 4-Methoxy-1H-indole-5-carbonitrile
- 4-Methoxy-1H-indole-7-carbonitrile
Uniqueness
4-Methoxy-1H-indole-6-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-methoxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-5-7(6-11)4-9-8(10)2-3-12-9/h2-5,12H,1H3 |
InChI Key |
SQERTAGPENVJKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)


![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)


![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)





